Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
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Overview
Description
Dichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II): , commonly referred to as PdCl2(Amphos)2 , is a palladium-based catalyst. This compound is known for its robust performance in various cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides . The presence of the bulky, electron-rich, monodentate Amphos ligand enhances its catalytic efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PdCl2(Amphos)2 typically involves the reaction of palladium(II) chloride with di-tert-butyl(4-dimethylaminophenyl)phosphine ligands. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature until the formation of the desired complex is complete .
Industrial Production Methods: Industrial production of PdCl2(Amphos)2 follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: PdCl2(Amphos)2 is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds.
Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: This reaction involves the coupling of aryl halides with amines to form aryl amines.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Aryl halides, aryl boronic acids, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water) are used.
Heck Reaction: Aryl halides, alkenes, base (e.g., triethylamine), and solvent (e.g., N,N-dimethylformamide) are used.
Buchwald-Hartwig Amination: Aryl halides, amines, base (e.g., sodium tert-butoxide), and solvent (e.g., toluene) are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Heck Reaction: Substituted alkenes.
Buchwald-Hartwig Amination: Aryl amines.
Scientific Research Applications
PdCl2(Amphos)2 has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of PdCl2(Amphos)2 in cross-coupling reactions involves three main steps:
Oxidative Addition: The palladium(II) center inserts into the carbon-halogen bond of the aryl halide, forming a palladium(IV) intermediate.
Transmetalation: The aryl group from the organometallic reagent (e.g., aryl boronic acid) is transferred to the palladium center.
Reductive Elimination: The two aryl groups on the palladium center couple to form the biaryl product, and the
Properties
CAS No. |
887919-35-9 |
---|---|
Molecular Formula |
C32H56Cl2N2P2Pd |
Molecular Weight |
708.1 g/mol |
IUPAC Name |
4-ditert-butylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride |
InChI |
InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
DWOZNANUEDYIOF-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.[Cl-].[Cl-].[Pd+2] |
Pictograms |
Irritant |
Origin of Product |
United States |
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